N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

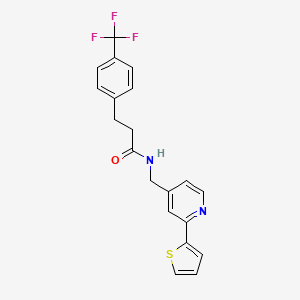

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide (CAS: 1903171-89-0) is a propanamide derivative with a molecular formula of C₂₀H₁₇F₃N₂OS and a molecular weight of 390.4 g/mol . Its structure comprises a pyridine ring substituted with a thiophene moiety at the 2-position, linked via a methylene group to the propanamide backbone. The phenyl group at the 3-position of the propanamide is further substituted with a trifluoromethyl (-CF₃) group, a hallmark of many bioactive compounds due to its electron-withdrawing and metabolic stability properties. While detailed physicochemical data (e.g., melting point, solubility) are unavailable, its Smiles notation (O=C(CCc1ccc(C(F)(F)F)cc1)NCc1ccnc(-c2ccs2)c1) confirms the stereoelectronic arrangement .

Properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2OS/c21-20(22,23)16-6-3-14(4-7-16)5-8-19(26)25-13-15-9-10-24-17(12-15)18-2-1-11-27-18/h1-4,6-7,9-12H,5,8,13H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOIYIWYADCISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a thiophene ring, a pyridine moiety, and a trifluoromethylphenyl group. The presence of these heterocycles contributes to its unique electronic properties, which are essential for its biological interactions.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For instance, it could inhibit kinases involved in cancer progression.

- Receptor Binding : It may bind to various receptors, influencing signaling pathways related to inflammation and cancer.

Anticancer Activity

Studies have indicated that this compound exhibits anticancer properties . For example, it has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and the modulation of p53 expression levels.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 2.41 | Apoptosis induction |

| HeLa | 0.65 | Caspase activation |

Anti-inflammatory Effects

Research has also highlighted the compound's anti-inflammatory potential . It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties , effective against various bacterial strains. This aspect is under investigation for potential therapeutic applications in infectious diseases.

Case Studies and Experimental Data

- Cytotoxicity Assay : In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines at micromolar concentrations, suggesting a strong anticancer effect.

- Inflammation Model : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers, indicating its potential as an anti-inflammatory agent.

- Microbial Susceptibility Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness, particularly against resistant strains.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Propanamide Derivatives

Several propanamide derivatives share structural motifs with the target compound, particularly the trifluoromethylphenyl and heterocyclic substituents. Key examples include:

- Compound 17 (): Structure: 2-(3-Fluoro-4-(methylsulfonamido)phenyl)-N-((2-(3-(4-methylpiperidin-1-yl)propylthio)-6-(trifluoromethyl)pyridin-3-yl)methyl)propanamide Key Features: A pyridine core with a trifluoromethyl group, a methylsulfonamido phenyl group, and a thioether-linked piperidine substituent. Molecular Weight: 591 g/mol (vs. 390.4 g/mol for the target compound).

-

- Structure: N-((2-((2,2-Dimethylcyclopropyl)methoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide

- Key Features: A trifluoromethylpyridine core with a cyclopropoxy substituent and methylsulfonamido phenyl group.

- Synthesis: 72% yield, melting point 63–65°C .

Substituent Impact on Physicochemical Properties

The trifluoromethyl group enhances lipophilicity and metabolic stability, while heterocyclic moieties (e.g., thiophene in the target compound vs. morpholine or piperidine in analogues) influence binding affinity and solubility. For instance:

The lower molecular weight of the target compound suggests improved bioavailability compared to bulkier analogues like Compound 15.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.